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Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety
of bacteria, most notably from the genus Pseudomonas. These secondary metabolites exhibit a
broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol
properties. Among them, 2-hydroxyphenazine (2-OH-PHZ) has garnered significant interest
due to its potent bioactivity. This technical guide provides a comprehensive overview of the
biosynthesis of 2-OH-PHZ in Pseudomonas, detailing the enzymatic steps, the genetic
organization of the biosynthetic operon, and the intricate regulatory networks that govern its
production. The guide includes quantitative data on production yields, detailed experimental
protocols for key analytical and genetic manipulation techniques, and visual representations of
the biosynthetic and regulatory pathways to facilitate a deeper understanding of this important
metabolic process.

The Biosynthetic Pathway from Chorismic Acid to 2-
Hydroxyphenazine

The biosynthesis of 2-hydroxyphenazine in Pseudomonas is a multi-step process that begins
with a key intermediate of the shikimate pathway, chorismic acid. The core phenazine structure
is synthesized by a conserved set of enzymes encoded by the phz operon, leading to the
production of phenazine-1-carboxylic acid (PCA). Subsequently, PCA is converted to 2-
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hydroxyphenazine-1-carboxylic acid (2-OH-PCA) by the enzyme PhzO, which is then
decarboxylated to yield the final product, 2-hydroxyphenazine.

The Core Phenazine Biosynthetic Pathway: Chorismic
Acid to PCA

The synthesis of PCA is initiated from chorismic acid and proceeds through the action of seven
enzymes encoded by the phzA-G genes within the phz operon. While the exact sequence of all
intermediates is still under investigation, the key enzymatic steps are understood. In some
species, like Pseudomonas aeruginosa, there are two highly similar phz operons, phz1 and
phz2, both contributing to PCA production[1].

Conversion of PCA to 2-Hydroxyphenazine

The final steps in the biosynthesis of 2-OH-PHZ involve the hydroxylation of PCA and
subsequent decarboxylation.

e Hydroxylation of PCA: The enzyme responsible for the conversion of PCA to 2-
hydroxyphenazine-1-carboxylic acid (2-OH-PCA) is PhzO, an aromatic monooxygenase[2].
This reaction is dependent on NAD(P)H and Fe3*[3].

o Decarboxylation of 2-OH-PCA: The intermediate 2-OH-PCA is unstable and undergoes
spontaneous, non-enzymatic decarboxylation to form 2-hydroxyphenazine[3][4]. Kinetic
analysis has shown that this conversion follows first-order reaction kinetics[3].

The overall biosynthetic pathway is depicted in the following diagram:
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Biosynthesis of 2-Hydroxyphenazine from Chorismic Acid.
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Genetic Organization of the Phenazine Biosynthesis
Operon

The genes required for phenazine biosynthesis are typically clustered together in one or more
operons. In Pseudomonas chlororaphis GP72, the phenazine biosynthesis gene cluster
includes phzIRABCDEFG and phzOI[5][6]. The phzl and phzR genes are involved in the
quorum sensing regulation of the operon. The phzA-G genes encode the enzymes for the
synthesis of PCA, and the phzO gene, often located downstream of the core operon, encodes
the monooxygenase that converts PCA to 2-OH-PCA[2][5].

Regulation of 2-Hydroxyphenazine Biosynthesis

The production of 2-hydroxyphenazine is tightly regulated by a complex network of signaling
pathways, ensuring its synthesis is coordinated with cell density and environmental cues. The
primary regulatory mechanisms include quorum sensing and the Gac/Rsm signal transduction
pathway.

Quorum Sensing Regulation

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate
gene expression in a population-density-dependent manner. In Pseudomonas, the QS
systems, particularly the las and rhl systems, play a crucial role in regulating phenazine
biosynthesis[7]. These systems utilize acyl-homoserine lactones (AHLS) as signaling
molecules. The phzR/phzl system is a specific QS system that directly regulates the phz
operon. Phzl synthesizes AHLs, which at a critical concentration, bind to the transcriptional
regulator PhzR, activating the expression of the phzA-G genes.

The Gac/Rsm Pathway

The GacS/GacA two-component system is a global regulatory pathway that controls the
expression of many secondary metabolites and virulence factors. In Pseudomonas
chlororaphis 30-84, the GacA/GacS system positively regulates phenazine production. It does
so by controlling the transcription of small non-coding RNAs (SRNAs) such as RsmX, RsmY,
and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and
RsmE. By binding to RsmA/E, the sSRNAs prevent them from inhibiting the translation of target
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MRNAs, including those involved in phenazine biosynthesis. Overexpression of rsmE has been
shown to decrease AHL and phenazine production[1].

The intricate regulatory network governing phenazine biosynthesis is illustrated below:
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Regulatory Network of 2-Hydroxyphenazine Biosynthesis.
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Quantitative Data on 2-Hydroxyphenazine
Production

The yield of 2-hydroxyphenazine can vary significantly depending on the Pseudomonas

strain, culture conditions, and genetic modifications. Below is a summary of reported production

levels.
Pseudomonas  Genetic Culture 2-OH-PHZ Titer
. . Reference
Strain Background Conditions (mglL)
P. chlororaphis Wild-t Not fied . ]
ild-type ot specifie
GP72 P P
P. chlororaphis N
rpeA mutant Not specified 170 [8]
GP72AN
P. chlororaphis ) -
Wild-type Not specified 158.6 [6]
LX24
P. chlororaphis rpeA and rsmEk N
Not specified 351.7 [6]
LX24 double mutant
Engineered
P. chlororaphis strain with -
o Not specified 677.1 [6]
LX24 optimized
fermentation
Engineered with
4 negative
P. chlororaphis regulator -
Not specified 450.4 [9]

GP72

knockouts and
overexpression
of 6 key genes

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-

hydroxyphenazine biosynthesis.
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Quantification of 2-Hydroxyphenazine by Capillary Zone
Electrophoresis (CZE)

This method allows for the rapid and reliable quantification of 2-OH-PHZ and PCA from
fermentation cultures[2].

Instrumentation and Conditions:

Capillary: Fused-silica capillary (e.g., 49 cm total length, 40 cm effective length, 75 um I1.D.,
375 um O.D.)

o Buffer: 10 mM phosphate buffer, pH 7.3

e Voltage: 25 kV

* Injection: 13 mbar for 10 seconds

o Temperature: 25°C

» Detection: UV detector at a specified wavelength (e.g., 254 nm)
Sample Preparation:

» Centrifuge the bacterial culture to pellet the cells.

Acidify the supernatant to pH 2.0 with concentrated HCI.

Extract the phenazines with an equal volume of ethyl acetate.

Evaporate the ethyl acetate layer to dryness under vacuum.

Redissolve the residue in the running buffer for analysis.
Validation Parameters:
e Linear Range: 10 to 250 pug/mL for both 2-OH-PHZ and PCA.

e Limit of Detection (LOD): 0.47 pg/mL for 2-OH-PHZ and 0.38 pg/mL for PCA.
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 Limit of Quantification (LOQ): 1.56 pg/mL for 2-OH-PHZ and 1.28 pg/mL for PCA[2].

Gene Knockout in Pseudomonas using a Suicide Vector
System

This protocol describes a common method for creating targeted gene deletions, such as for
phzO or regulatory genes, using a suicide vector containing the sacB gene for counter-
selection.

Workflow Diagram:
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Gene Knockout Workflow in Pseudomonas.
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Detailed Steps:
e Construct the Deletion Vector:

o Amplify by PCR the upstream and downstream regions (homology arms, typically ~500-
1000 bp) flanking the gene of interest from Pseudomonas genomic DNA.

o Clone these two fragments into a suicide vector (e.g., pEX18Tc) that cannot replicate in
Pseudomonas and carries an antibiotic resistance marker and the sacB gene. The
fragments should be cloned on either side of a multiple cloning site, effectively replacing
the target gene with a linker sequence.

o Conjugation:
o Transform the constructed suicide vector into a conjugative E. coli strain (e.g., SM10).
o Mate the E. coli donor with the recipient Pseudomonas strain on a suitable medium.

o Selection of Single Crossovers (Merodiploids):

o Plate the conjugation mixture on a selective medium containing an antibiotic to which the
suicide vector confers resistance and another antibiotic to select against the E. coli donor.

o Colonies that grow have integrated the suicide vector into their chromosome via a single
homologous recombination event.

e Counter-selection for Double Crossovers:

o Culture the merodiploid colonies in a non-selective medium to allow for a second
crossover event to occur.

o Plate the culture on a medium containing sucrose (e.g., 5-15%). The sacB gene product,
levansucrase, converts sucrose into a toxic compound in Gram-negative bacteria, thus
selecting against cells that retain the vector backbone.

o Colonies that grow have undergone a second homologous recombination event, resulting
in either the wild-type genotype or the desired gene deletion.
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e Screening and Verification:

o Screen the sucrose-resistant colonies by PCR using primers that flank the target gene
region to identify colonies with the desired deletion.

o Confirm the gene deletion by DNA sequencing.

Conclusion

The biosynthesis of 2-hydroxyphenazine in Pseudomonas is a well-characterized yet complex
process involving a core biosynthetic pathway and intricate regulatory networks. A thorough
understanding of these mechanisms is crucial for harnessing the potential of this bioactive
compound for applications in medicine, agriculture, and biotechnology. The quantitative data
and detailed protocols provided in this guide serve as a valuable resource for researchers
aiming to study, quantify, and manipulate the production of 2-hydroxyphenazine in
Pseudomonas. Further research into the specific kinetics of the biosynthetic enzymes and the
interplay of regulatory elements will undoubtedly open new avenues for the rational design of
hyper-producing strains and the discovery of novel phenazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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